2-(Iodomethyl)-1,1,1,3,3,3-hexafluoropropane

Description

International Union of Pure and Applied Chemistry Nomenclature and Structural Representation

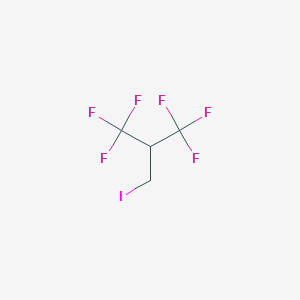

The compound is systematically named according to International Union of Pure and Applied Chemistry nomenclature as 1,1,1,3,3,3-hexafluoro-2-(iodomethyl)propane. This nomenclature clearly indicates the structural organization of the molecule, with the propane backbone serving as the core structure upon which the functional groups are positioned. The systematic name reveals that the compound consists of a three-carbon chain where the first and third carbons each bear three fluorine atoms, while the central carbon atom is substituted with an iodomethyl group. Alternative nomenclature systems have also been employed to describe this compound, with some sources referring to it as 2-(Iodomethyl)-1,1,1,3,3,3-hexafluoropropane, which places emphasis on the position of the iodomethyl substituent at the second carbon of the propane chain.

The structural representation of this compound can be expressed through various chemical notation systems. The Simplified Molecular Input Line Entry System notation is documented as C(C(C(F)(F)F)CI)(F)(F)F, which provides a linear representation of the molecular connectivity. The International Chemical Identifier string for this compound is InChI=1S/C4H3F6I/c5-3(6,7)2(1-11)4(8,9)10/h2H,1H2, offering a standardized method for representing the compound's structure in chemical databases. The International Chemical Identifier Key, which serves as a hashed version of the International Chemical Identifier, is recorded as HCBFQHMXNKGYLU-UHFFFAOYSA-N, providing a fixed-length identifier that facilitates database searches and chemical information retrieval.

The three-dimensional molecular geometry of 2-(Iodomethyl)-1,1,1,3,3,3-hexafluoropropane is characterized by the tetrahedral arrangement around each carbon center, with the significant electronegativity differences between carbon, fluorine, and iodine atoms creating a highly polarized molecular structure. The hexafluorinated propane backbone adopts a configuration where the fluorine atoms occupy sterically favorable positions, while the iodomethyl group extends from the central carbon, creating a molecule with distinct regions of varying chemical reactivity and electronic properties.

Molecular Formula and Weight

The molecular formula of 2-(Iodomethyl)-1,1,1,3,3,3-hexafluoropropane is definitively established as C₄H₃F₆I, reflecting the compound's composition of four carbon atoms, three hydrogen atoms, six fluorine atoms, and one iodine atom. This molecular composition reveals the highly halogenated nature of the compound, with fluorine atoms comprising a significant portion of the total atomic count and contributing substantially to the molecule's overall mass and chemical properties. The presence of six fluorine atoms in such a compact molecular framework results in a compound with exceptionally high fluorine content by mass percentage, which directly influences its physical and chemical characteristics.

The molecular weight of this compound has been consistently reported across multiple authoritative sources with slight variations in precision. The most commonly cited molecular weight is 291.96 grams per mole, as documented in chemical databases and supplier specifications. More precise measurements indicate a molecular weight of 291.962 grams per mole, reflecting the increased accuracy achievable through modern analytical techniques. Some sources report the molecular weight with additional decimal precision as 291.96200 grams per mole, demonstrating the level of accuracy achieved in contemporary molecular weight determinations. These molecular weight values are crucial for stoichiometric calculations, analytical method development, and quality control procedures in both research and industrial applications.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₄H₃F₆I | |

| Molecular Weight | 291.96 g/mol | |

| Precise Molecular Weight | 291.962 g/mol | |

| High Precision Molecular Weight | 291.96200 g/mol |

The molecular formula reveals several important structural features that influence the compound's properties. The carbon-to-hydrogen ratio of 4:3 indicates a highly substituted hydrocarbon framework, while the presence of six fluorine atoms creates multiple carbon-fluorine bonds known for their exceptional strength and stability. The single iodine atom provides a reactive site that can participate in various chemical transformations, making this compound valuable as a synthetic intermediate or building block in organic synthesis.

Chemical Abstracts Service Registry Number and Alternative Identifiers

The primary Chemical Abstracts Service registry number for 2-(Iodomethyl)-1,1,1,3,3,3-hexafluoropropane is 883449-40-9, which serves as the universally recognized identifier for this compound in chemical databases, regulatory documents, and commercial transactions. This Chemical Abstracts Service number provides an unambiguous identification system that eliminates confusion arising from the use of different nomenclature systems or trivial names. The consistent use of this registry number across multiple authoritative sources confirms its validity and widespread acceptance in the chemical community.

Several molecular descriptor number systems have been assigned to this compound to facilitate its identification and database management. The Molecular Design Limited Number is documented as MFCD04038313, which is used in various chemical inventory systems and research databases. This identifier is particularly important for procurement, inventory management, and quality control processes in research institutions and industrial facilities. PubChem, a major chemical information database, has assigned the Compound Identifier number 3750672 to this compound, enabling researchers to access comprehensive chemical information and related scientific literature through this standardized database system.

The compound has been catalogued under various synonymous names that reflect different naming conventions and structural emphasis approaches. Alternative designations include "2-(Iodomethyl)-2H-perfluoropropane," which emphasizes the perfluorinated nature of the propane backbone. Another commonly encountered name is "1,1,1,3,3,3-Hexafluoro-2-(iodomethyl)propane," which follows a different systematic naming approach but refers to the identical chemical structure. These alternative names appear frequently in commercial catalogs, research publications, and technical documentation, making familiarity with multiple naming conventions essential for comprehensive literature searches and chemical procurement activities.

The standardization of chemical identifiers serves multiple critical functions in modern chemical research and commerce. These identifiers enable precise communication between researchers, facilitate accurate database searches, ensure proper chemical procurement, and support regulatory compliance efforts. The consistent use of the Chemical Abstracts Service registry number 883449-40-9 across multiple independent sources provides confidence in the accuracy of chemical identification and helps prevent the confusion that can arise from the use of different naming systems or potential typographical errors in chemical names.

Physical State and Appearance at Standard Conditions

2-(Iodomethyl)-1,1,1,3,3,3-hexafluoropropane exists as a colorless liquid under standard temperature and pressure conditions, exhibiting physical properties characteristic of highly fluorinated organic compounds. The compound's physical state reflects the influence of its molecular structure, where the combination of carbon-fluorine bonds and the presence of the heavy iodine atom creates a dense liquid with distinctive thermodynamic properties. The colorless nature of this compound is typical of pure organofluorine compounds, where the absence of extended conjugated systems or chromophoric groups results in transparency across the visible light spectrum.

The density of 2-(Iodomethyl)-1,1,1,3,3,3-hexafluoropropane has been experimentally determined to be 1.992 grams per cubic centimeter, indicating a significantly higher density than most conventional organic solvents and many fluorinated compounds. This elevated density can be attributed to the presence of the iodine atom, which contributes substantial mass to the molecule, and the compact packing of the fluorinated carbon framework. The high density value is consistent with the compound's molecular weight and reflects the efficient space utilization within the molecular structure.

Thermal analysis has revealed that the compound exhibits a boiling point of 97.5 degrees Celsius at standard atmospheric pressure of 760 millimeters of mercury. This relatively low boiling point, despite the compound's high density and molecular weight, demonstrates the weak intermolecular forces characteristic of fluorinated compounds. The fluorine atoms' high electronegativity and small size create a molecular surface with reduced polarizability, resulting in weaker van der Waals interactions and consequently lower boiling points than might be expected based solely on molecular weight considerations.

| Physical Property | Value | Units | Reference |

|---|---|---|---|

| Physical State | Colorless Liquid | - | |

| Density | 1.992 | g/cm³ | |

| Boiling Point | 97.5 | °C at 760 mmHg | |

| Flash Point | 31 | °C | |

| Refractive Index | 1.385 | - |

The flash point of this compound has been measured at 31 degrees Celsius, indicating that the compound exhibits significant volatility and flammability characteristics that require appropriate handling precautions during storage and use. This relatively low flash point suggests that the compound can form combustible vapor-air mixtures at temperatures well below its boiling point, necessitating careful attention to ignition sources and ventilation requirements in laboratory and industrial settings.

Additional optical properties include a refractive index of 1.385, which provides valuable information for analytical identification and purity assessment. The refractive index value is consistent with the compound's molecular structure and density, offering another physical parameter that can be used for quality control and identification purposes in analytical laboratories.

Purity Specifications and Analytical Standards

Commercial suppliers of 2-(Iodomethyl)-1,1,1,3,3,3-hexafluoropropane typically provide the compound with purity specifications ranging from 95% to 96% minimum purity. These purity levels represent the standard commercial grades available for research and industrial applications, with the specific purity requirements often depending on the intended use and application requirements. The establishment of these purity standards reflects the practical limitations of synthesis and purification processes while meeting the quality demands of most research applications.

Analytical documentation for this compound includes comprehensive characterization through multiple analytical techniques. Suppliers routinely provide Certificates of Analysis that document the specific purity of individual production batches, along with detailed analytical data supporting the purity claims. These certificates typically include results from gas chromatography analysis, nuclear magnetic resonance spectroscopy, mass spectrometry, and other analytical methods appropriate for the characterization of organofluorine compounds.

Material Safety Data Sheets are standard documentation provided with commercial samples of this compound, offering essential information for safe handling, storage, and disposal. While specific safety information falls outside the scope of this discussion, the availability of comprehensive safety documentation reflects the compound's recognition as a regulated chemical requiring appropriate handling protocols.

Quality control procedures for 2-(Iodomethyl)-1,1,1,3,3,3-hexafluoropropane typically involve multi-stage analytical verification processes. Gas chromatography represents a primary analytical method for purity assessment, taking advantage of the compound's volatility and distinctive retention characteristics. Nuclear magnetic resonance spectroscopy provides detailed structural confirmation, with fluorine-19 nuclear magnetic resonance being particularly valuable for verifying the integrity of the hexafluoropropane framework.

Storage specifications typically require ambient temperature conditions, reflecting the compound's stability under normal laboratory storage conditions. The ability to store this compound at room temperature simplifies handling requirements and reduces storage costs compared to compounds requiring specialized temperature control. However, appropriate attention to container selection and atmospheric protection may be necessary to prevent degradation or contamination during extended storage periods.

Properties

IUPAC Name |

1,1,1,3,3,3-hexafluoro-2-(iodomethyl)propane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3F6I/c5-3(6,7)2(1-11)4(8,9)10/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCBFQHMXNKGYLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)C(F)(F)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3F6I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10395914 | |

| Record name | 1,1,1,3,3,3-hexafluoro-2-(iodomethyl)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10395914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883449-40-9, 883499-40-9 | |

| Record name | 1,1,1,3,3,3-hexafluoro-2-(iodomethyl)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10395914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Iodomethyl)-1,1,1,3,3,3-hexafluoropropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 2-(Iodomethyl)-1,1,1,3,3,3-Hexafluoropropane typically involves the iodination of hexafluoropropane derivatives. One common method includes the reaction of hexafluoropropane with iodine in the presence of a suitable catalyst under controlled conditions. Industrial production methods may involve large-scale iodination processes using continuous flow reactors to ensure high yield and purity .

Chemical Reactions Analysis

2-(Iodomethyl)-1,1,1,3,3,3-Hexafluoropropane undergoes various chemical reactions, including:

Scientific Research Applications

2-(Iodomethyl)-1,1,1,3,3,3-Hexafluoropropane finds applications in various fields:

Mechanism of Action

The mechanism of action of 2-(Iodomethyl)-1,1,1,3,3,3-Hexafluoropropane involves its interaction with various molecular targets. The presence of fluorine atoms can influence the compound’s binding affinity to enzymes and receptors, thereby modulating biological pathways. The iodomethyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert specific effects on cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The hexafluoropropane core (C₃F₆) is a common scaffold in fluorinated compounds. Below is a detailed comparison of 2-(Iodomethyl)-1,1,1,3,3,3-hexafluoropropane with analogous derivatives:

Halogen-Substituted Derivatives

Functional Group Variants

Key Structural and Reactivity Insights

- Electrophilicity : The iodomethyl group in 2-(Iodomethyl)-1,1,1,3,3,3-hexafluoropropane enhances electrophilicity compared to bromo or chloro analogs, making it more reactive in nucleophilic substitutions .

- Thermal Stability : Fluorine atoms confer exceptional thermal and chemical stability across all derivatives, but iodine’s larger atomic radius may reduce thermal stability compared to smaller halogens.

- Applications :

- Iodo/Bromo Derivatives : Primarily used in synthetic chemistry for fluorinated building blocks (e.g., highlights the bromo analog in enantioselective synthesis of hexafluoro-L-leucine).

- Chloro/Ether Derivatives : Focus on industrial applications (fire suppression, anesthetics) due to milder reactivity .

Research Findings and Industrial Relevance

- Synthetic Utility: The bromo analog (2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane) is critical in asymmetric synthesis, achieving >99% enantiomeric excess in fluorinated amino acids . The iodo variant is expected to enable similar transformations with enhanced leaving-group efficiency.

- Material Science: Bisphenol AF derivatives exhibit superior mechanical properties in fluoropolymers, with applications in aerospace and electronics .

Biological Activity

2-(Iodomethyl)-1,1,1,3,3,3-hexafluoropropane is a halogenated organic compound characterized by its unique combination of iodine and fluorine atoms. Its molecular formula is CHFI, and it has garnered interest in various fields of scientific research due to its distinct chemical properties and potential biological applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in research, and relevant case studies.

- Molecular Weight : Approximately 292.03 g/mol

- Structure : Contains a hexafluoropropane backbone with an iodomethyl group at the second carbon position.

- Reactivity : Susceptible to nucleophilic substitution reactions due to the presence of the iodine atom, and may participate in elimination reactions facilitated by adjacent carbon-fluorine bonds.

While specific mechanisms of action for 2-(iodomethyl)-1,1,1,3,3,3-hexafluoropropane are not extensively documented, it is hypothesized that its biological activity may stem from its ability to undergo various chemical transformations. The presence of halogens typically enhances reactivity and can influence biological interactions.

Applications in Research

2-(Iodomethyl)-1,1,1,3,3,3-hexafluoropropane has been utilized in several areas of research:

- Organic Synthesis : It is employed in the radical azidoalkylation of alkenes and molecular iodine-mediated cyclization processes. These reactions have led to the successful preparation of γ-azidosulfones and enantioselective cycloetherification products.

- Pharmaceutical Development : The compound's unique structure allows for potential applications in drug design and development. Its reactivity profile may be leveraged to create new therapeutic agents targeting various biological pathways.

Case Studies and Research Findings

A review of literature reveals limited but noteworthy studies involving 2-(iodomethyl)-1,1,1,3,3,3-hexafluoropropane:

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-(iodomethyl)-1,1,1,3,3,3-hexafluoropropane, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via halogen exchange reactions, such as substituting bromine or chlorine in precursors like 2-(bromomethyl)-1,1,1,3,3,3-hexafluoropropane with iodine. Catalytic systems involving transition metals (e.g., chromium-based catalysts) or fluorinating agents like HF are critical for controlling selectivity and minimizing side products. Reaction temperature (typically 80–120°C) and solvent polarity significantly impact yields . Purity optimization often requires post-synthesis distillation or chromatography.

Q. How can researchers differentiate between structural isomers of hexafluoropropane derivatives during characterization?

- Methodological Answer : Gas chromatography (GC) coupled with mass spectrometry (MS) is standard for isomer identification. For example, 1,1,1,3,3,3-hexafluoropropane (HFC-236fa) and its isomer HFC-236ea exhibit distinct retention times (2.281 min vs. 2.632 min, respectively) on a capillary column . Nuclear magnetic resonance (NMR), particularly <sup>19</sup>F NMR, resolves substituent positions by analyzing chemical shift patterns and coupling constants .

Q. What are the key safety considerations for handling 2-(iodomethyl)-1,1,1,3,3,3-hexafluoropropane in laboratory settings?

- Methodological Answer : The compound is classified as a liquefied gas (UN 3163) and requires storage in pressurized containers under inert atmospheres. Personal protective equipment (PPE), including fluoropolymer-lined gloves and face shields, is essential due to potential skin/eye irritation. Ventilation systems must prevent accumulation of vapors, which can act as asphyxiants in confined spaces . Emergency protocols should address iodine release mitigation using activated carbon or specialized absorbents.

Advanced Research Questions

Q. How does the electron-withdrawing nature of the hexafluoroisopropyl group influence the reactivity of 2-(iodomethyl)-1,1,1,3,3,3-hexafluoropropane in nucleophilic substitutions?

- Methodological Answer : The strong electron-withdrawing effect of the CF3 groups polarizes the C–I bond, enhancing its susceptibility to nucleophilic attack. Kinetic studies using <sup>19</sup>F NMR reveal that reactions with alkoxides or amines proceed via an SN2 mechanism, with steric hindrance from the hexafluoroisopropyl group reducing reaction rates compared to less fluorinated analogs. Solvent effects (e.g., THF vs. DMF) further modulate transition-state stabilization .

Q. What strategies are effective in minimizing thermal decomposition of 2-(iodomethyl)-1,1,1,3,3,3-hexafluoropropane during high-temperature applications?

- Methodological Answer : Thermal stability tests (TGA/DSC) show decomposition onset at ~200°C, releasing iodine and fluorinated byproducts. Stabilizers like radical scavengers (e.g., BHT) or metal deactivators (e.g., EDTA derivatives) extend operational lifetimes. Encapsulation in fluoropolymer matrices or silica coatings also reduces degradation rates in heat-transfer applications .

Q. How can computational modeling (e.g., DFT) predict the environmental impact of 2-(iodomethyl)-1,1,1,3,3,3-hexafluoropropane?

- Methodological Answer : Density functional theory (DFT) calculates atmospheric lifetime and global warming potential (GWP) by simulating bond dissociation energies and reaction pathways with hydroxyl radicals. Predicted GWPs for similar HFCs range from 6,000–9,000 over 100 years, necessitating experimental validation via smog chamber studies to align with Kyoto Protocol compliance .

Data Contradiction Analysis

Q. Discrepancies in reported synthetic yields for halogenated hexafluoropropanes: How can researchers reconcile conflicting data?

- Analysis : Variations in yields (e.g., 76% vs. 87% for chlorinated analogs ) often stem from differences in catalyst activation (e.g., CrCl3 vs. CrO3) or purification methods. Systematic optimization via design of experiments (DoE) identifies critical parameters (e.g., stoichiometry, reaction time). Cross-validation using multiple characterization techniques (GC, NMR, elemental analysis) ensures reproducibility .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.